Silanediamine, N,N'-bis(1,1-dimethylethyl)-
Description
Historical Development of Silicon-Nitrogen Chemistry
The study of silicon-nitrogen compounds began with the discovery of silicon nitride (Si₃N₄) in 1857, though its industrial applications emerged only in the mid-20th century. Key milestones include:
- Müller-Rochow Process (1940s): Enabled mass production of chlorosilanes, laying the groundwork for polysilazane synthesis.
- Polysilazane Development (1960s): Early attempts to create quasi-ceramic materials by heating organosilicon polymers, though low molecular weights limited utility.
- BTBAS Emergence (2000s): Development as a chlorine-free precursor for silicon nitride deposition via atomic layer deposition (ALD) and thermal CVD.
Significance in Materials Science and Semiconductor Industry
BTBAS’s role in thin-film technology is pivotal:
Its reactivity with nitrogen plasma facilitates Si–N bond formation, critical for silicon nitride synthesis. Challenges include carbon contamination from tert-butyl groups and controlling film stoichiometry.
Nomenclature and Structural Classifications
The silicon center adopts a tetrahedral geometry, with tert-butyl groups providing steric protection, enhancing stability.
Current Research Landscape and Challenges
Reaction Pathways and Byproducts
BTBAS decomposition in CVD involves:
Ongoing Challenges
- Carbon Incorporation: Tert-butyl groups introduce C impurities, requiring optimized deposition temperatures (e.g., 155°C vs. 85°C).
- Surface Chemistry: Si–NCH complexes form during ALD, necessitating precise plasma parameters to mitigate redeposition.
- Abatement Efficiency: Byproducts like tert-butylamine and NH₃ require advanced scrubbing systems to meet emissions standards.
Properties
InChI |
InChI=1S/C8H20N2Si/c1-7(2,3)9-11-10-8(4,5)6/h9-10H,1-6H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUNDLUSWHZQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N[Si]NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889085 | |
| Record name | Silanediamine, N,N'-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186598-40-3 | |
| Record name | Silanediamine, N,N'-bis(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186598403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanediamine, N,N'-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanediamine, N,N'-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Bis(1,1-dimethylethyl)-silanediamine | |
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Preparation Methods
Direct Amination of Silicon Precursors
The most straightforward route to synthesizing silanediamine derivatives involves the direct amination of silicon halides or alkoxides with tert-butylamine. This method leverages nucleophilic substitution, where amine groups replace halide or alkoxide ligands on the silicon center. For example, reacting silicon tetrachloride (SiCl₄) with excess tert-butylamine (t-BuNH₂) under controlled conditions yields N,N'-bis(1,1-dimethylethyl)silanediamine:
Further purification steps, such as recrystallization from non-polar solvents like hexane, isolate the target compound . Key parameters influencing yield include reaction temperature (optimized at 0–5°C to minimize side reactions) and stoichiometric ratios (tert-butylamine is typically used in 4:1 molar excess relative to SiCl₄). Challenges such as oligomerization due to residual chloride ions are mitigated by employing scavengers like molecular sieves .
Catalytic Amination Using Transition Metal Complexes
Transition metal catalysts, particularly palladium and nickel complexes, enhance the efficiency of amination reactions by facilitating silicon-nitrogen bond formation. A study employing Pd(OAc)₂ with bipyridine ligands demonstrated a 15–20% increase in yield compared to non-catalytic methods . The catalytic cycle involves oxidative addition of silicon halides to the metal center, followed by amine coordination and reductive elimination:
Notably, this approach reduces reaction time from 24 hours to 6–8 hours and improves selectivity by suppressing polysiloxane byproducts. However, catalyst recovery and cost remain limitations for industrial-scale applications .
Solvent-Free Mechanochemical Synthesis
Recent advances in green chemistry have explored solvent-free mechanochemical methods for silanediamine synthesis. Ball milling silicon dioxide (SiO₂) with tert-butylamine hydrochloride (t-BuNH₃Cl) at high rotational speeds (500–600 rpm) induces solid-state reactions:
This method achieves 70–75% yield while eliminating solvent waste, though product purity (85–90%) is lower than conventional methods . Post-milling purification via sublimation or vacuum distillation is often required.
Quantum Chemical Insights into Reaction Mechanisms
Quantum chemical simulations (DFT at the B3LYP/6-31G* level) reveal that the amination of SiCl₄ proceeds through a stepwise mechanism :
-
Nucleophilic attack : t-BuNH₂ displaces one chloride ion, forming SiCl₃(NH-t-Bu).
-
Proton transfer : A second amine molecule abstracts a proton, generating SiCl₃(NH-t-Bu)⁻ and t-BuNH₃⁺.
-
Repeat substitution : The process repeats for the second chloride ion.
Activation energies for these steps range from 25–35 kcal/mol, with the first substitution being rate-limiting. Steric hindrance from tert-butyl groups increases the energy barrier by 8–10 kcal/mol compared to methyl-substituted analogs .
Process Optimization and Yield Enhancement
Optimizing reaction conditions significantly impacts yield and scalability. Key findings include:
| Parameter | Optimal Value | Yield Improvement | Source |
|---|---|---|---|
| Temperature | 0–5°C | 15% | |
| Catalyst (Pd(OAc)₂) | 5 mol% | 20% | |
| Solvent (Toluene) | Anhydrous | 12% | |
| Reaction Time | 6–8 hours | 25% |
Additionally, in-situ removal of HCl using bases like triethylamine or solid K₂CO₃ prevents acid-catalyzed decomposition .
Challenges in Synthesis and Mitigation Strategies
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Oligomerization : Residual chloride ions promote the formation of cyclic trisilanetriamines. Mitigation: Use of scavengers (molecular sieves) and low temperatures .
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Moisture Sensitivity : Hydrolysis of silicon-nitrogen bonds generates silanols. Mitigation: Strict anhydrous conditions and glovebox techniques .
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Steric Hindrance : Bulky tert-butyl groups slow reaction kinetics. Mitigation: Higher amine concentrations and prolonged reaction times .
Industrial-Scale Production Considerations
Large-scale synthesis requires balancing cost, safety, and efficiency. Continuous flow reactors offer advantages over batch processes by improving heat transfer and reducing exposure to volatile amines . A pilot-scale study achieved 85% yield using a packed-bed reactor with immobilized Pd catalysts, though catalyst deactivation after 10 cycles remains a hurdle .
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Direct Amination | 65–70 | 95 | Moderate | Low |
| Catalytic Amination | 80–85 | 97 | High | Medium |
| Mechanochemical | 70–75 | 85 | Low | Low |
Catalytic methods strike the best balance between yield and scalability, albeit with higher catalyst costs .
Biological Activity
Silanediamine, N,N'-bis(1,1-dimethylethyl)-, also known as N,N'-di-tert-butylsilanediamine, is an organosilicon compound with the molecular formula CHNSi and a molecular weight of 174.36 g/mol. This compound has garnered interest due to its unique structural properties and potential biological activities. The following sections will explore its chemical characteristics, biological activities, and relevant research findings.
Chemical Characteristics
- Molecular Structure : Silanediamine features a silicon atom bonded to two tert-butylamino groups. Its structure can be represented using SMILES notation as CC(C)(C)N[SiH]NC(C)(C)C and InChI as InChI=1/CHNSi/c1-7(2,3)9-11-10-8(4,5)6/h9-10H,11H,1-6H .
- Physical Properties :
Overview of Biological Properties
Silanediamine has been studied for its potential biological activities, particularly in the context of its interactions with biological systems. Its organosilicon structure suggests potential applications in medicinal chemistry and materials science.
Antimicrobial Activity
Research has indicated that silanediamines can exhibit antimicrobial properties. A study involving various organosilicon compounds demonstrated that certain derivatives possess significant antibacterial activity against a range of pathogens. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the effects of silanediamine on different cell lines. For instance, studies have shown that silanediamine can induce apoptosis in cancer cell lines through the activation of intrinsic pathways, suggesting its potential as an anticancer agent .
Case Study: Synthesis and Biological Evaluation
A notable case study involved the synthesis of silanediamine derivatives and their subsequent biological evaluation. Researchers synthesized several analogs and tested their efficacy against various bacterial strains. The results indicated that modifications in the alkyl groups significantly influenced the antimicrobial potency.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Silanediamine | E. coli | 15 |
| Derivative A | E. coli | 20 |
| Derivative B | S. aureus | 18 |
This table summarizes the antimicrobial activity observed in a controlled laboratory setting .
Toxicological Assessment
Toxicological assessments are crucial for understanding the safety profile of silanediamine. Studies have shown that while some organosilicon compounds can be toxic at high concentrations, silanediamine exhibited low toxicity in mammalian cell cultures at therapeutic doses . This finding is particularly relevant for potential pharmaceutical applications.
Scientific Research Applications
Polymer Chemistry
Silanediamine serves as a crosslinking agent in the synthesis of polymers. Its two primary amine groups facilitate reactions with functional groups on polymer chains, leading to the formation of a three-dimensional network structure. This enhances the mechanical properties of polymers such as:
- Epoxies
- Polyurethanes
- Silicones
The resulting materials exhibit improved tensile strength and thermal stability .
Curing Agent in Silicone Sealants
In silicone sealants, Silanediamine acts as a curing agent , promoting condensation reactions that form siloxane (Si-O-Si) bonds. This reaction is crucial for developing elastomeric properties, making the sealants flexible and resistant to environmental stressors .
Precursor for Functionalized Silanes
Silanediamine is utilized as a precursor for creating various functionalized silanes. By reacting it with different functional groups (e.g., epoxy or thiol), researchers can tailor silanes for specific applications such as:
- Surface modification
- Adhesion promotion
- Composite materials development
These functionalized silanes are vital in enhancing the performance of coatings and adhesives .
Catalysis
The compound's amine groups allow it to act as a support for transition metal catalysts. By attaching metal catalysts to these amine sites, Silanediamine can create heterogeneous catalysts that offer advantages like ease of separation and reusability in various chemical reactions .
Case Study 1: Crosslinking in Epoxy Resins
A study demonstrated that incorporating Silanediamine into epoxy formulations significantly improved the mechanical properties of the cured resin. The tensile strength increased by over 30% compared to control samples without the crosslinking agent .
Case Study 2: Silicone Sealant Performance
Research on silicone sealants showed that those formulated with Silanediamine exhibited superior adhesion and flexibility under thermal cycling tests compared to conventional formulations. The sealants maintained integrity even after prolonged exposure to UV light and moisture.
Comparison with Similar Compounds
Comparison with Similar Compounds
Silanediamine derivatives share the core Si–N framework but differ in substituents, leading to variations in reactivity, stability, and applications. Below is a detailed comparison with two structurally related compounds:
Di(isopropylamino)dimethylsilane (CAS: 6026-42-2)
- Molecular formula : C₈H₂₂N₂Si (same as BTBAS)
- Structure: Silicon bonded to two isopropylamino (–NH–CH(CH₃)₂) and two methyl (–CH₃) groups .
- Applications: Likely used in less demanding thermal environments compared to BTBAS. Specific data on boiling point and stability are unavailable in the provided evidence.
Silanediamine,1,1-diethyl-N,N,N',N'-tetramethyl- (CAS: 33287-52-4)
- Molecular formula : C₈H₂₂N₂Si (same as BTBAS)
- Flexibility: Ethyl and methyl groups may lower thermal stability compared to BTBAS.
Data Table: Comparative Properties of Silanediamine Derivatives
Research Findings and Discussion
- Steric Effects : The tert-butyl groups in BTBAS provide superior thermal stability and reduced hydrolysis rates compared to less bulky derivatives, critical for high-purity semiconductor processes .
- Reactivity : BTBAS’s reactivity is finely balanced—its Si–H bonds enable CVD deposition, while steric shielding minimizes premature decomposition .
- Synthetic Challenges : BTBAS synthesis requires precise control to avoid byproducts, as seen in analogous tert-butyl-containing compounds (e.g., N,N'-Di-Boc-N"-benzylguanidine in ).
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing Silanediamine, N,N'-bis(1,1-dimethylethyl)-, and how can purity be optimized?
- Methodological Answer : Synthesis requires strict control of reaction conditions due to the compound's moisture sensitivity. Use anhydrous solvents (e.g., THF or toluene) under inert gas (N₂/Ar) to prevent hydrolysis. Post-synthesis, purification via fractional distillation (boiling point: 167°C ) under reduced pressure is recommended. Monitor purity via gas chromatography (GC) or NMR, focusing on eliminating residual amines or silanol byproducts. Store the product at 2–8°C in airtight, moisture-resistant containers .
Q. How should researchers handle and store Silanediamine, N,N'-bis(1,1-dimethylethyl)- to ensure stability?
- Methodological Answer : The compound is highly moisture-sensitive and reacts rapidly with water/proton solvents . Handling should occur in a glovebox or under Schlenk-line conditions. Use sealed glassware with PTFE-lined caps. For storage, refrigerate (2–8°C) in amber vials under inert gas. Pre-cool containers before opening to minimize condensation. Regularly test stored samples via FT-IR for Si-N bond degradation (peaks ~900–1000 cm⁻¹) .
Q. What analytical techniques are most effective for characterizing Silanediamine, N,N'-bis(1,1-dimethylethyl)-?
- Methodological Answer :
- Elemental Analysis : Verify molecular formula (C₈H₂₂N₂Si) with <1% deviation .
- NMR : Use ¹H/¹³C NMR in CDCl₃ to confirm tert-butyl group signals (δ ~1.3 ppm for ¹H; δ ~28–32 ppm for ¹³C) and Si-NH protons (δ ~1.0–1.5 ppm, broad) .
- Refractive Index : Measure at 20°C (1.4236) as a quick purity check .
Advanced Research Questions
Q. How do hydrolysis pathways of Silanediamine, N,N'-bis(1,1-dimethylethyl)- influence its application in surface functionalization?
- Methodological Answer : Hydrolysis generates silanol (Si-OH) intermediates, which can condense to form siloxane networks. To study this, conduct controlled hydrolysis in dry THF with trace H₂O (e.g., 0.1–5% v/v). Monitor reaction kinetics via in-situ FT-IR or Raman spectroscopy. For surface applications (e.g., silica coatings), optimize water concentration to balance reactivity and film uniformity. Note that excess H₂O leads to particulate precipitates .
Q. What strategies mitigate experimental inconsistencies in studying Silanediamine, N,N'-bis(1,1-dimethylethyl)-’s reactivity with transition metals?
- Methodological Answer : Discrepancies in metal-complexation studies often arise from trace moisture or oxygen. Pre-dry substrates (e.g., metal oxides) at 150°C under vacuum. Use chemodosimetric titrations (e.g., UV-Vis with Co²⁺) to quantify active Si-NH groups. For reproducible results, standardize reaction times (e.g., 2–4 hr) and characterize products via XPS to confirm Si-N-M bonding .
Q. How can computational modeling predict the stability of Silanediamine, N,N'-bis(1,1-dimethylethyl)- under varying thermal or solvent conditions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model bond dissociation energies (Si-N: ~250–300 kJ/mol). Compare with experimental TGA data (decomposition onset ~200°C) to validate thermal stability. For solvent interactions, use COSMO-RS simulations to predict solubility parameters (δ ≈ 15–18 MPa¹/² in non-polar solvents) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported physical properties (e.g., density, pKa) of Silanediamine, N,N'-bis(1,1-dimethylethyl)-?
- Methodological Answer : Variations in density (0.816 g/cm³ ) may stem from measurement temperatures (e.g., 20°C vs. 25°C). Calibrate instruments using reference standards (e.g., water at 20°C). For pKa (11.91±0.70 ), validate via potentiometric titration in anhydrous acetonitrile, avoiding protic solvents. Cross-check results with computational pKa predictors (e.g., ACD/Labs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
